Lophocerine
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Overview
Description
Lophocerine is a naturally occurring alkaloid that is found in a number of plant species, including Lophocereus schottii and Trichocereus bridgesii. This compound has been the subject of much scientific research due to its potential as a therapeutic agent in the treatment of various diseases. In
Scientific Research Applications
Biosynthesis Studies
Biosynthesis in Lophocereus Schottii : Research has explored the biosynthesis of lophocerine in the plant Lophocereus schottii, revealing that the C5 unit of the alkaloid arises from both leucine and mevalonic acid. Intermediates in this biosynthesis include 3-methylbut-3-enyl pyrophosphate, 3-methylbutan-1-ol, and 3-methylbutanal (O'donovan & Barry, 1974).
Tyrosine as a Precursor : A separate study highlighted that tyrosine serves as the precursor of the C6–C2–N portion of the tetrahydroisoquinoline nucleus in lophocerine, with leucine and mevalonate serving as precursors for the remaining C5 unit (O'donovan & Horan, 1968).
Link to Other Alkaloids : Research into the alkaloids of Lophocereus Schottii has led to the discovery of piloceredine and lophocerine, with lophocerine identified as a biogenetic precursor to other alkaloids like piloceredine (Djerassi, Nakano, & Bobbitt, 1958).
Biomedical Research
- Cytotoxic Effects in Medicinal Use : Lophocereus schottii, a Mexican cactus known as garambullo, has been studied for its cytotoxic effects. The ethanolic extract of L. Schottii bark, which contains lophocerine, demonstrated a significant impact on murine lymphoma cells, suggesting potential in cancer treatment (Orozco-Barocio et al., 2013).
properties
CAS RN |
19485-63-3 |
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Product Name |
Lophocerine |
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
6-methoxy-2-methyl-1-(2-methylpropyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C15H23NO2/c1-10(2)7-13-12-9-14(17)15(18-4)8-11(12)5-6-16(13)3/h8-10,13,17H,5-7H2,1-4H3 |
InChI Key |
GEHUGSUAESFIIV-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Canonical SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1C)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.